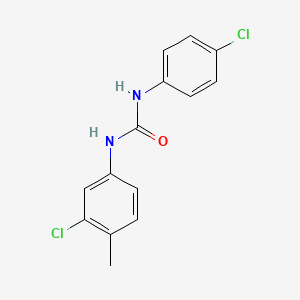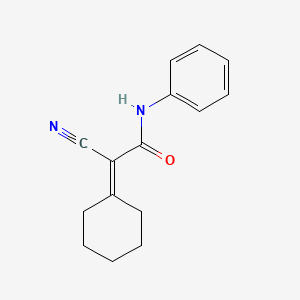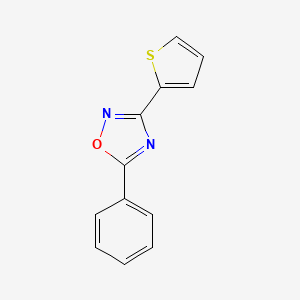![molecular formula C22H26N2O3 B5508926 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variations and biological evaluations as opioid kappa agonists, offers a foundational understanding of the synthetic routes and modifications possible for compounds within this class. Studies have explored the optimization of substituents to enhance activity, demonstrating the intricate balance between structure and pharmacological efficacy (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to “N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide” has been elucidated through conformational analysis, revealing the significance of adopting specific conformations for biological activity. This approach aids in understanding how structural features correlate with receptor affinity and activity (Costello et al., 1991).
Chemical Reactions and Properties
Palladium-mediated synthesis techniques have been applied to related compounds, showcasing a method for introducing specific substituents through one-pot procedures. This highlights the chemical reactivity and potential for modification in the synthesis of complex organic molecules (Hoareau & Scott, 2010).
Physical Properties Analysis
The study of compounds structurally related to “this compound” includes the investigation of their crystalline structures and solid-state properties. Such analyses contribute to our understanding of how molecular configurations impact physical stability and solubility, which are critical factors in drug formulation and delivery (Sharma et al., 2018).
Applications De Recherche Scientifique
Opioid Receptor Agonists
Research into compounds with structures similar to the mentioned chemical often focuses on their potential as opioid receptor agonists. For instance, studies have explored the synthesis and biological evaluation of various acetamide derivatives as potent kappa-opioid agonists, revealing their potential for analgesic effects and selectivity towards opioid receptors (Barlow et al., 1991).
Chemoselective Acetylation
Another application involves the chemoselective acetylation of aminophenols using immobilized lipase, highlighting the synthesis of intermediates for antimalarial drugs. This showcases the compound's relevance in the synthesis of pharmaceuticals through enzymatic methods (Magadum & Yadav, 2018).
Antiproliferative Activity
Compounds related to the query have been synthesized and studied for their antiproliferative activity against various cancer cell lines. This includes research on pyridine-linked thiazole derivatives, indicating potential applications in cancer treatment (Alqahtani & Bayazeed, 2020).
Anti-Inflammatory and Analgesic Activities
Further research has focused on the development of new chemical entities with potential anti-inflammatory and analgesic properties, suggesting applications in developing therapeutic agents for treating inflammation and pain (Rani et al., 2014).
Optical Properties and Chemical Sensors
The synthesis and study of orcinolic derivatives have been conducted to understand their optical properties and potential as chemical indicators, highlighting the versatility of similar compounds in sensor development (Wannalerse et al., 2022).
Propriétés
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-8-10-18(11-9-16)20-14-24(15-21(20)23-17(2)25)22(26)12-13-27-19-6-4-3-5-7-19/h3-11,20-21H,12-15H2,1-2H3,(H,23,25)/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUNWIWMQONSO-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)
![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)


![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)


![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)